molecular formula C16H17BrN2O B11246691 2-(3-bromobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(3-bromobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11246691
M. Wt: 333.22 g/mol
InChI Key: XHTUKTMYGOCLJE-UHFFFAOYSA-N
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Description

2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a heterocyclic compound that features a unique structure combining a bromophenyl group with a cycloheptapyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylmethyl compound to introduce the bromine atom at the desired position.

    Cyclization Reaction: The bromophenyl intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the cycloheptapyridazinone core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cycloheptapyridazinone core can interact with active sites or allosteric sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE
  • 2-[(3-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE

Uniqueness

The presence of the bromine atom in 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its chloro- and fluoro- analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C16H17BrN2O/c17-14-7-4-5-12(9-14)11-19-16(20)10-13-6-2-1-3-8-15(13)18-19/h4-5,7,9-10H,1-3,6,8,11H2

InChI Key

XHTUKTMYGOCLJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3=CC(=CC=C3)Br

Origin of Product

United States

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